molecular formula C24H30O8 B11153347 Butyl {[7-(2-butoxy-2-oxoethoxy)-4-oxo-1,2,3,4-tetrahydrocyclopenta[C]chromen-9-YL]oxy}acetate

Butyl {[7-(2-butoxy-2-oxoethoxy)-4-oxo-1,2,3,4-tetrahydrocyclopenta[C]chromen-9-YL]oxy}acetate

Cat. No.: B11153347
M. Wt: 446.5 g/mol
InChI Key: OWGFDFIKMYOJGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl {[7-(2-butoxy-2-oxoethoxy)-4-oxo-1,2,3,4-tetrahydrocyclopenta[C]chromen-9-YL]oxy}acetate is a synthetic organic compound characterized by a cyclopenta[C]chromen core fused with ester and ether functionalities. Its structure includes a tetrahydrocyclopenta ring system conjugated with a chromen moiety, substituted at the 7- and 9-positions with butoxy-oxoethoxy and butyl acetate groups, respectively.

Properties

Molecular Formula

C24H30O8

Molecular Weight

446.5 g/mol

IUPAC Name

butyl 2-[[9-(2-butoxy-2-oxoethoxy)-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl]oxy]acetate

InChI

InChI=1S/C24H30O8/c1-3-5-10-28-21(25)14-30-16-12-19(31-15-22(26)29-11-6-4-2)23-17-8-7-9-18(17)24(27)32-20(23)13-16/h12-13H,3-11,14-15H2,1-2H3

InChI Key

OWGFDFIKMYOJGT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)COC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)OCCCC

Origin of Product

United States

Preparation Methods

The synthesis of Butyl {[7-(2-butoxy-2-oxoethoxy)-4-oxo-1,2,3,4-tetrahydrocyclopenta[C]chromen-9-YL]oxy}acetate involves multiple steps, typically starting with the preparation of the core chromen structure. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Butyl {[7-(2-butoxy-2-oxoethoxy)-4-oxo-1,2,3,4-tetrahydrocyclopenta[C]chromen-9-YL]oxy}acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reagent in organic synthesis and as a reference compound in analytical studies. In biology, it may be used in studies involving enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of Butyl {[7-(2-butoxy-2-oxoethoxy)-4-oxo-1,2,3,4-tetrahydrocyclopenta[C]chromen-9-YL]oxy}acetate involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biochemical effects, depending on the context of its use. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Butyl 2-[(2-Chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetate (CAS 307550-26-1)

  • Molecular Formula : C₁₉H₂₁ClO₅
  • Molecular Weight : 364.8 g/mol
  • XLogP3 : 4.6
  • Hydrogen Bond Acceptors : 5
  • Rotatable Bonds : 7
  • Topological Polar Surface Area (TPSA) : 61.8 Ų

Comparison :

  • The chloro-substituted analog shares a benzo[c]chromen core but differs in substituents. The chlorine atom at the 2-position introduces electron-withdrawing effects, enhancing electrophilicity at adjacent sites.
  • The higher TPSA (61.8 Ų) and rotatable bond count (7) in the chloro analog suggest moderate polarity and flexibility, whereas the target compound’s additional ester/ether groups may further elevate TPSA and rotatable bonds, impacting bioavailability .

9-(3-Methoxy-4-hydroxyphenyl)-3,7-dithia-5-azatetracyclo Derivatives

  • Core Structure : Tetracyclic framework with dithia (S-S) and aza (N) groups.
  • Functional Groups : Methoxy, hydroxyl, and amide/ester termini .

Comparison :

  • The replacement of oxygen with sulfur and nitrogen in the tetracyclic system alters electronic properties. The target compound’s oxygen-rich structure may exhibit stronger intermolecular interactions (e.g., with proteins or solvents) .

Physicochemical Trends in Butyl Esters

provides thermodynamic data for simpler butyl esters, highlighting trends:

Compound Phase ΔH° (kJ/mol) Boiling Point (°C)
Butyl trichloroacetate lq -545.8 -
Butylurea c -419.5 -
Butyl vinyl ether lq -218.8 232.0

Comparison :

  • The target compound’s extended conjugation and polycyclic system likely result in higher melting/boiling points compared to linear esters like butyl vinyl ether. Its enthalpy of formation would also be more negative due to increased stabilization from aromatic and conjugated systems .

Data Table: Key Properties of Comparable Compounds

Property/Compound Target Compound* Butyl 2-[(2-Chloro-6-oxo-...)acetate 3,7-Dithia-5-azatetracyclo Derivative
Core Structure Cyclopenta[C]chromen Benzo[c]chromen Tetracyclic (S-S/N)
Molecular Weight (g/mol) ~450 (estimated) 364.8 ~350–400 (estimated)
XLogP3 ~3.5–4.5 4.6 3.0–4.0 (estimated)
Hydrogen Bond Acceptors 8–10 5 4–6
Rotatable Bonds 9–11 7 5–7
Key Substituents Butoxy-oxoethoxy, butyl acetate Chloro, butyl acetate Methoxy, hydroxyl, amide

*Estimated based on structural analogs.

Biological Activity

Butyl {[7-(2-butoxy-2-oxoethoxy)-4-oxo-1,2,3,4-tetrahydrocyclopenta[C]chromen-9-YL]oxy}acetate is a synthetic compound with potential biological activities. Its structure suggests it could interact with various biological targets, making it a candidate for further investigation in medicinal chemistry and pharmacology.

  • Molecular Formula : C24H30O8
  • Molecular Weight : 446.502 g/mol
  • CAS Number : 307549-25-3

The biological activity of this compound may be attributed to its structural features, which allow it to engage with specific molecular targets. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
  • Antioxidant Activity : Similar compounds have shown significant antioxidant properties, suggesting that this compound could scavenge free radicals and reduce oxidative stress.

Antioxidant Activity

Research has indicated that compounds with similar structures exhibit antioxidant properties. For instance, studies on related compounds have shown:

  • DPPH radical scavenging activity with IC50 values ranging from 4.74 to 92.20 μg/mL.
  • FRAP assay results indicating that several analogs outperformed standard antioxidants like ascorbic acid and BHT .

Cytotoxicity

Preliminary cytotoxic studies on related compounds revealed non-toxic profiles in non-cancerous cell lines (e.g., 3T3 fibroblast cells) at concentrations up to 250 μg/mL. This suggests a favorable safety profile for further development .

Case Study 1: Synthesis and Evaluation

A study synthesized various analogs of the compound using ultrasound-assisted techniques. The synthesized compounds were evaluated for their in vitro antioxidant activities, revealing promising results that warrant further investigation into their therapeutic potential .

CompoundDPPH IC50 (μg/mL)FRAP (μM)
Ascorbic Acid4.57-
Compound 20b6.89-
Compound 20t4.74>546

Case Study 2: Molecular Docking Studies

In silico molecular docking studies have been conducted to predict the binding affinity of the compound to various biological targets. These studies help elucidate the potential mechanisms of action and guide future experimental designs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.